Ethyl (S)-2-amino-4-phenylbutanoate hydrochloride
CAS No.: 90891-21-7
VCID: VC21539088
Molecular Formula: C12H18ClNO2
Molecular Weight: 243.73 g/mol
* For research use only. Not for human or veterinary use.

Description |
Ethyl (S)-2-amino-4-phenylbutanoate hydrochloride is a chiral amino acid derivative with significant applications in pharmaceutical research and organic synthesis. It is also known as L-homophenylalanine ethyl ester hydrochloride. This compound is crucial for its structural similarity to amino acids, making it a valuable intermediate in the synthesis of complex molecules, particularly in the development of therapeutic agents. Synthesis and PreparationThe synthesis of Ethyl (S)-2-amino-4-phenylbutanoate hydrochloride typically involves the esterification of (S)-2-amino-4-phenylbutanoic acid with ethanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is conducted under reflux conditions to ensure complete conversion. The resulting ester is then purified through recrystallization or distillation to obtain the desired product . Synthetic Route
Chemical Reactions and TransformationsEthyl (S)-2-amino-4-phenylbutanoate hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to suit specific applications in organic synthesis. Types of Reactions
Biological and Therapeutic ApplicationsEthyl (S)-2-amino-4-phenylbutanoate hydrochloride is being explored for its therapeutic potential in treating various conditions, including neurodegenerative diseases and cancer. Neuroprotective EffectsResearch indicates that this compound may have neuroprotective properties, particularly in the context of neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and Alzheimer's disease. Studies suggest that it may modulate pathways involved in neuronal survival and function, potentially offering therapeutic benefits in these conditions. Metabolic DisordersThis compound has also been explored for its potential role in treating metabolic disorders. Its structural similarity to amino acids allows it to influence metabolic pathways, potentially aiding in conditions such as obesity and diabetes. Safety and HazardsEthyl (S)-2-amino-4-phenylbutanoate hydrochloride poses several hazards, including being harmful if swallowed, causing skin irritation, and serious eye irritation. It may also cause respiratory irritation. Proper handling and safety precautions are necessary when working with this compound . Hazard Classification
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CAS No. | 90891-21-7 | ||||||||||
Product Name | Ethyl (S)-2-amino-4-phenylbutanoate hydrochloride | ||||||||||
Molecular Formula | C12H18ClNO2 | ||||||||||
Molecular Weight | 243.73 g/mol | ||||||||||
IUPAC Name | ethyl (2S)-2-amino-4-phenylbutanoate;hydrochloride | ||||||||||
Standard InChI | InChI=1S/C12H17NO2.ClH/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10;/h3-7,11H,2,8-9,13H2,1H3;1H/t11-;/m0./s1 | ||||||||||
Standard InChIKey | PTFKZMFFSIYCOV-MERQFXBCSA-N | ||||||||||
Isomeric SMILES | CCOC(=O)[C@H](CCC1=CC=CC=C1)[NH3+].[Cl-] | ||||||||||
SMILES | CCOC(=O)C(CCC1=CC=CC=C1)N.Cl | ||||||||||
Canonical SMILES | CCOC(=O)C(CCC1=CC=CC=C1)[NH3+].[Cl-] | ||||||||||
Synonyms | 90891-21-7;Ethyl(S)-2-amino-4-phenylbutanoatehydrochloride;L-HOMOPHENYLALANINEETHYLESTERHYDROCHLORIDE;ETHYLL-HOMOALANINATEHCL;(s)-ethyl2-amino-4-phenylbutanoatehydrochloride;ethyl(2S)-2-amino-4-phenylbutanoatehydrochloride;(S)-(+)-2-Amino-4-phenylbutyricacidethylesterhydrochloride;H-HoPhe-OEt.HCl;PubChem6054;H-Hph-OEt.HCl;AC1MC1IQ;532916_ALDRICH;SCHEMBL2082299;MolPort-003-936-058;PTFKZMFFSIYCOV-MERQFXBCSA-N;ACT05099;L-Homophenylalanineethylester.HCl;ANW-50546;CH-053;MFCD00190691;AKOS015845151;CS16255;RTC-010246;AK-47422;BR-47422 | ||||||||||
PubChem Compound | 2734606 | ||||||||||
Last Modified | Aug 15 2023 |
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